molecular formula C20H35NO3 B13739515 alpha-(Bis(2-hydroxyethyl)amino)-4-nonyl-o-cresol CAS No. 20073-52-3

alpha-(Bis(2-hydroxyethyl)amino)-4-nonyl-o-cresol

Katalognummer: B13739515
CAS-Nummer: 20073-52-3
Molekulargewicht: 337.5 g/mol
InChI-Schlüssel: SRFJBZVWGULNFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alpha-(Bis(2-hydroxyethyl)amino)-4-nonyl-o-cresol is a complex organic compound characterized by the presence of bis(2-hydroxyethyl)amino and nonyl groups attached to a cresol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(Bis(2-hydroxyethyl)amino)-4-nonyl-o-cresol typically involves the reaction of 4-nonyl-o-cresol with bis(2-hydroxyethyl)amine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through techniques such as distillation, crystallization, or chromatography to remove any impurities and obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Alpha-(Bis(2-hydroxyethyl)amino)-4-nonyl-o-cresol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Alpha-(Bis(2-hydroxyethyl)amino)-4-nonyl-o-cresol has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential interactions with biomolecules and its effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways and target specific diseases.

    Industry: In industrial applications, the compound is used as an additive in various formulations, such as coatings, adhesives, and polymers, to enhance their properties.

Wirkmechanismus

The mechanism of action of alpha-(Bis(2-hydroxyethyl)amino)-4-nonyl-o-cresol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to alpha-(Bis(2-hydroxyethyl)amino)-4-nonyl-o-cresol include:

    3-[Bis(2-hydroxyethyl)amino]propyl-triethoxysilane: A compound with similar bis(2-hydroxyethyl)amino functionality but different structural features.

    N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid (BES): Another compound with bis(2-hydroxyethyl)amino groups, used as a buffer in biochemical research.

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.

Eigenschaften

CAS-Nummer

20073-52-3

Molekularformel

C20H35NO3

Molekulargewicht

337.5 g/mol

IUPAC-Name

2-[[bis(2-hydroxyethyl)amino]methyl]-4-nonylphenol

InChI

InChI=1S/C20H35NO3/c1-2-3-4-5-6-7-8-9-18-10-11-20(24)19(16-18)17-21(12-14-22)13-15-23/h10-11,16,22-24H,2-9,12-15,17H2,1H3

InChI-Schlüssel

SRFJBZVWGULNFE-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCC1=CC(=C(C=C1)O)CN(CCO)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.